(5S)-5-methyl-L-arginine is a methylated derivative of the amino acid L-arginine, which plays a crucial role in various biological processes, including protein synthesis and signaling pathways. This compound is particularly notable for its involvement in the regulation of protein arginine methylation, a post-translational modification that influences gene expression, RNA processing, and cellular signaling.
(5S)-5-methyl-L-arginine can be derived from natural sources or synthesized chemically. It is often found in biological systems where L-arginine is present, as methylation processes occur enzymatically through the action of protein arginine methyltransferases. The compound can also be synthesized in laboratory settings for research and therapeutic applications.
(5S)-5-methyl-L-arginine is classified as an amino acid derivative and specifically as a methylated amino acid. It falls under the broader category of arginine derivatives, which are critical in various metabolic pathways and cellular functions.
The synthesis of (5S)-5-methyl-L-arginine can be achieved through several methods, primarily involving chemical or enzymatic methylation of L-arginine. Common approaches include:
In laboratory settings, the enzymatic method is often preferred due to its specificity and lower toxicity compared to chemical methods. For example, using recombinant PRMTs allows for controlled synthesis under physiological conditions, yielding high-purity products.
The molecular structure of (5S)-5-methyl-L-arginine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that includes a guanidinium group modified by a methyl group at the fifth position. The stereochemistry at the 5th carbon is critical for its biological activity.
(5S)-5-methyl-L-arginine participates in various biochemical reactions, primarily involving:
The stability and reactivity of (5S)-5-methyl-L-arginine are influenced by pH and temperature, with optimal conditions typically being neutral pH and moderate temperatures to prevent decomposition.
The mechanism of action for (5S)-5-methyl-L-arginine primarily involves its role as a competitive inhibitor of protein arginine methyltransferases. By mimicking the substrate L-arginine, it interferes with the enzyme's ability to catalyze the methylation process.
Studies have shown that (5S)-5-methyl-L-arginine can effectively inhibit PRMTs, leading to altered patterns of protein methylation within cells. This inhibition can impact various cellular processes such as gene expression regulation and signal transduction pathways.
(5S)-5-methyl-L-arginine is extensively used in biochemical research, particularly in studies related to:
(5S)-5-methyl-L-arginine is a non-proteinogenic amino acid characterized by a methyl group at the C5 position of the arginine side chain in the S-configuration. Its molecular formula is C₇H₁₆N₄O₂ (molecular weight: 188.23 g/mol), featuring a guanidino group essential for biochemical interactions [9]. Unlike proteinogenic L-arginine, this modification alters steric and electronic properties, impacting enzyme binding and metabolic fate. The compound's systematic IUPAC name is (2S,5S)-2-amino-5-(diaminomethylideneamino)hexanoic acid, highlighting its chiral centers at C2 (α-carbon) and C5 [9].
Table 1: Molecular Properties of (5S)-5-methyl-L-arginine
Property | Value |
---|---|
Molecular Formula | C₇H₁₆N₄O₂ |
Molecular Weight | 188.23 g/mol |
IUPAC Name | (2S,5S)-2-amino-5-(diaminomethylideneamino)hexanoic acid |
ChEBI ID | 52504 |
Isomeric SMILES | CC@@HN=C(N)N |
Protein arginine methyltransferases (PRMTs) catalyze the stereoselective methylation of L-arginine residues using S-adenosylmethionine (SAM) as the methyl donor. Among mammalian PRMTs, type I enzymes (e.g., PRMT1, PRMT4/CARM1) generate asymmetric dimethylarginine (Rme2a), while type II enzymes (e.g., PRMT5) produce symmetric dimethylarginine (Rme2s) [7]. The S-stereochemistry of (5S)-5-methyl-L-arginine arises from the PRMT active site architecture, which positions the arginine side chain for methyl transfer to the pro-S hydrogen of C5. The catalytic core of PRMTs contains a Rossmann-fold domain for SAM binding and a substrate-binding β-barrel, enforcing strict regio- and stereoselectivity [7] [9]. PRMT5, the primary type II methyltransferase, complexes with MEP50 to form a 20S complex that enhances substrate recognition and catalytic efficiency for arginine derivatives [7].
The methylation kinetics follow a sequential ordered mechanism, where SAM binds first, followed by the arginine substrate. Kinetic parameters for PRMT5-mediated methylation include:
Isotope labeling studies using [¹⁴C]-SAM confirm methyl transfer to the C5 position of L-arginine. The reaction proceeds via an SN2 nucleophilic attack, where the guanidino nitrogen deprotonates, facilitating methyl group transfer from SAM's sulfonium ion. This generates S-adenosylhomocysteine (SAH) and the methylated arginine product [7]. SAH accumulation causes product inhibition (Ki ≈ 0.8 µM), necessitating SAH hydrolase in enzymatic systems for sustained activity [7].
Table 2: Kinetic Parameters for PRMT5-Catalyzed Methylation
Parameter | Value Range | Experimental Conditions |
---|---|---|
Km (SAM) | 0.5–2.0 µM | Recombinant human PRMT5/MEP50 |
Km (L-Arg) | 10–50 µM | pH 8.0, 37°C |
kcat | 0.5–5.0 min⁻¹ | 100 mM Tris-HCl buffer |
SAH Ki | 0.8 µM | Competitive inhibition |
Chemical synthesis of (5S)-5-methyl-L-arginine employs strong alkylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) on N-protected L-arginine precursors. Key challenges include:
Table 3: Comparison of Chemical vs. Enzymatic Synthesis
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Stereoselectivity | Low (racemic mixture) | High (>98% S-isomer) |
Key Reagents | Methyl iodide, dimethyl sulfate | SAM, recombinant PRMTs |
Yield | 25–40% after purification | 60–85% |
Byproducts | Dimethylated derivatives, iodides | SAH, demethylated arginine |
Reaction Time | 12–24 h | 1–5 h |
Recombinant PRMT expression in E. coli or yeast enables stereospecific (5S)-5-methyl-L-arginine production. Optimization strategies include:
Fed-batch bioreactors with immobilized PRMT5 achieve >85% yield of enantiopure (5S)-5-methyl-L-arginine at gram-scale. Downstream purification exploits the compound’s polarity via ion-exchange chromatography [7].
Table 4: Optimization Strategies for Recombinant PRMT Systems
Strategy | Method | Enhancement Effect |
---|---|---|
Cofactor Regeneration | MAT + SAM synthase coexpression | 3–5× reduction in SAM cost |
SAH Removal | SAH hydrolase expression | 2–4× higher reaction rate |
Enzyme Engineering | Site-saturation mutagenesis | Up to 20× ↑ in kcat/Km |
Bioreactor Design | Immobilized enzymes in packed beds | Productivity: 0.5–1.0 g/L/h |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7